1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione

説明

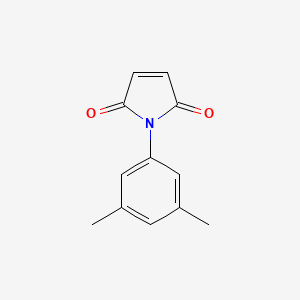

1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione is a maleimide derivative characterized by a pyrrole-2,5-dione core substituted with a 3,5-dimethylphenyl group at the N(1) position. This compound belongs to the broader class of N-aryl maleimides, which are widely studied for their applications in organic synthesis, polymer chemistry, and medicinal chemistry. The 3,5-dimethylphenyl substituent imparts steric bulk and electron-donating effects, influencing reactivity, solubility, and biological interactions .

特性

IUPAC Name |

1-(3,5-dimethylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-5-9(2)7-10(6-8)13-11(14)3-4-12(13)15/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECLZIRCLUPWGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)C=CC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287950 | |

| Record name | 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65833-09-2 | |

| Record name | MLS002667608 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Information

- Molecular Formula : C12H11NO2

- Molecular Weight : 201.22 g/mol

- CAS Number : 65833-09-2

Synthetic Routes

Method A: Cyclization of Precursors

One common approach involves the cyclization of appropriate precursors under controlled conditions. The synthesis typically includes:

- Reactants : 3,5-dimethylbenzaldehyde, an amine, and a dione precursor.

- Reaction Conditions : Acidic or basic medium.

- Procedure :

- Combine reactants in a solvent such as ethanol.

- Stir the mixture under reflux conditions for several hours.

- Purify the product through recrystallization or chromatography.

This method is widely used due to its simplicity and moderate yields.

Method B: Reaction with Sodium Acetate and Acetic Anhydride

This method involves:

- Reactants : Sodium acetate and acetic anhydride.

- Reaction Conditions :

- Temperature: 75°C.

- Solvent: Acetic acid.

- Procedure :

- Mix sodium acetate and acetic anhydride with the precursor compound.

- Heat the reaction mixture at 75°C for a specified duration.

- Cool the mixture and isolate the product by filtration.

Method C: Microwave-Assisted Synthesis

Microwave reactors have been employed to enhance efficiency:

- Reactants : Dichloromaleic anhydride and aniline (adapted for similar pyrrole derivatives).

- Reaction Conditions :

- Solvent: Ethanol.

- Catalyst: Acetic acid.

- Power: 140 W.

- Temperature: 80°C.

- Procedure :

- Perform dielectric heating under reflux conditions for approximately 20 minutes.

- Monitor synthesis using thin-layer chromatography (TLC).

Microwave-assisted synthesis significantly reduces reaction time while maintaining high yields (~70%).

Analytical Data

| Method | Yield (%) | Temperature (°C) | Time (hrs) | Purification Technique |

|---|---|---|---|---|

| Cyclization | Moderate | Reflux | Several | Recrystallization |

| Sodium Acetate Method | ~80 | 75 | Variable | Filtration |

| Microwave-Assisted | ~70 | 80 | ~0.33 | TLC Monitoring |

化学反応の分析

Types of Reactions: 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of dihydroxy derivatives.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C12H11NO2

- Molecular Weight : 201.22 g/mol

- IUPAC Name : 1-(3,5-dimethylphenyl)pyrrole-2,5-dione

- CAS Number : 64059-57-0

The compound features a pyrrole ring that is substituted with a 3,5-dimethylphenyl group, contributing to its unique chemical reactivity and biological activity.

Chemistry

1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione serves as a versatile building block in organic synthesis. It is utilized in the development of more complex organic molecules through various chemical reactions:

- Oxidation : Can be oxidized to form oxides or other derivatives.

- Reduction : Capable of undergoing reduction to yield alcohols or amines.

- Substitution Reactions : Functional groups on the pyrrole or phenyl ring can be replaced through substitution reactions.

Biology

The compound has been studied for its potential biological activities:

- Antimicrobial Activity : Derivatives have shown effectiveness against various bacterial strains by inhibiting essential enzymes for microbial growth .

- Anticancer Properties : Research indicates that certain derivatives can inhibit cancer cell proliferation significantly. In vitro studies reported up to 85% inhibition of peripheral blood mononuclear cell proliferation at high concentrations .

- Anti-inflammatory Activity : The compound has demonstrated the ability to suppress pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX-1 and COX-2) .

Medicine

The pharmacological potential of this compound derivatives is under investigation for their use as pharmaceutical intermediates or active compounds. Studies have indicated:

- Mechanism of Action : The compound may interact with specific molecular targets such as enzymes or receptors, modulating biological pathways critical for therapeutic effects .

Case Studies and Research Findings

作用機序

The mechanism of action of 1-(3,5-dimethylphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

Table 1: Comparison of Key Structural and Physical Properties

Key Observations:

- Steric Effects : The 3,5-dimethylphenyl group (target compound) provides symmetrical steric hindrance, enhancing thermal stability in polymers compared to asymmetrical isomers like 2,6-dimethylphenyl derivatives .

- Electronic Effects : Methoxy-substituted analogs (e.g., 1-(3-methoxyphenyl)-) exhibit increased electron density, altering reactivity in Diels-Alder reactions compared to methyl-substituted derivatives .

- Biological Activity : Chlorinated derivatives (e.g., 3,5-dichlorophenyl) show higher binding affinity to proteins like cyclophilin A due to stronger electron-withdrawing effects .

生物活性

1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione, a derivative of pyrrole-2,5-dione, has garnered attention due to its diverse biological activities. Pyrrole compounds are known for their pharmacological potential, including anti-inflammatory, antimicrobial, anticancer, and other therapeutic effects. This article reviews the biological activity of this specific compound by analyzing recent research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a pyrrole ring with a dimethyl-substituted phenyl group. The presence of electron-donating groups like methyl enhances the compound's reactivity and biological interactions.

Anti-inflammatory Activity

Research indicates that pyrrole-2,5-dione derivatives exhibit significant anti-inflammatory properties. For instance, compounds derived from this class have been shown to inhibit the production of pro-inflammatory cytokines in activated immune cells. A study demonstrated that specific derivatives effectively reduced lipopolysaccharide (LPS)-induced PGE2 production in RAW 264.7 macrophage cells, indicating potential applications in treating inflammatory diseases .

Antimicrobial Activity

Pyrrole derivatives have also been investigated for their antimicrobial properties. Natural derivatives such as aquabamycins have shown effectiveness against various bacterial strains. The activity of this compound against specific pathogens remains to be fully elucidated; however, structural similarities with known antimicrobial agents suggest promising potential .

Anticancer Activity

The compound's ability to inhibit cancer cell proliferation has been noted in several studies. For example, derivatives of pyrrole-2,5-dione have been synthesized and tested for their effects on various cancer cell lines. One study highlighted that modifications in the side groups significantly influenced the antiproliferative activity against colon cancer cells . The mechanisms may involve interaction with ATP-binding domains of growth factor receptors like EGFR and VEGFR2, leading to enhanced antitumor effects .

Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Inhibition of pro-inflammatory cytokines in macrophages | In vitro assays with LPS stimulation |

| Study 2 | Anticancer activity against colon cancer cell lines | Cell viability assays (GI50 values) |

| Study 3 | Interaction with lipid bilayers affecting membrane dynamics | Molecular docking and biophysical methods |

The biological activity of this compound is thought to stem from its ability to interact with various biological targets:

- Inhibition of Enzymes : Compounds in this class have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which play crucial roles in inflammation and pain pathways.

- Receptor Interactions : The ability to form stable complexes with growth factor receptors suggests a mechanism for anticancer activity through modulation of signaling pathways involved in cell growth and survival .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione, and how do reaction conditions influence yield?

- Methodology : A typical synthesis involves a multicomponent reaction under inert atmosphere (e.g., nitrogen). For example, combining 3,5-dimethylphenylamine derivatives with diketones in the presence of catalysts like L-proline and triethylamine in a mixed solvent system (e.g., isopropanol/toluene). Reaction time (1–10 hours) and solvent ratios (e.g., 5:1 v/v) are critical for optimizing yields (80–90%). Purification via silica gel column chromatography with gradients of ethyl acetate/hexane is recommended .

- Key Variables : Catalyst loading (0.1–0.2 mmol), temperature (room temperature to 80°C), and solvent polarity significantly impact reaction efficiency and byproduct formation.

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : and NMR in deuterated solvents (e.g., CDCl) identify substituent environments (e.g., aromatic protons at δ 6.8–7.2 ppm, carbonyl signals at δ 170–175 ppm). Discrepancies in peak multiplicity may indicate steric hindrance from the 3,5-dimethylphenyl group .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., calculated vs. observed [M+H]), with deviations <2 ppm confirming purity .

- FT-IR : Stretching frequencies for C=O (~1700 cm) and aromatic C–H (~3050 cm) corroborate functional groups .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in experimental workflows?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Solubility in toluene or dichloromethane facilitates purification .

- Stability : Stable under inert storage (argon, –20°C) but prone to hydrolysis in acidic/basic conditions. Thermal decomposition occurs >200°C .

Advanced Research Questions

Q. How can spectroscopic data inconsistencies (e.g., HRMS deviations, unexpected NMR splitting) be resolved during structural validation?

- Case Study : A 1.5 ppm HRMS deviation may arise from isotopic contributions (e.g., in impurities) or incomplete drying (residual solvent adducts). Repeating measurements under high-vacuum conditions or using alternative ionization methods (e.g., ESI vs. MALDI) mitigates errors .

- NMR Artifacts : Splitting anomalies in NMR (e.g., broadened aromatic signals) suggest dynamic effects from restricted rotation of the 3,5-dimethylphenyl group. Variable-temperature NMR (e.g., 25–60°C) can resolve such ambiguities .

Q. What mechanistic insights explain the regioselectivity of this compound formation in multicomponent reactions?

- Proposed Pathway : The reaction proceeds via a tandem enamine formation and cyclization. L-Proline acts as a bifunctional catalyst, facilitating both imine formation (via amine activation) and keto-enol tautomerization. Steric effects from the 3,5-dimethyl group direct electrophilic attack to the less hindered pyrrole position .

- Kinetic Studies : Time-resolved NMR or in situ FT-IR monitoring reveals rapid imine formation (<1 hour), followed by slower cyclization (~5 hours) .

Q. How can this compound serve as a scaffold for designing functional materials (e.g., organic semiconductors, photosensitizers)?

- Electron-Withdrawing Effects : The diketopyrrolopyrrole (DPP) core enables strong π-π stacking and charge transport. Substituting the 3,5-dimethylphenyl group with electron-deficient moieties (e.g., fluorophenyl) enhances electron mobility in thin-film transistors .

- Optoelectronic Tuning : Introducing vinyl linkers (e.g., thienyl or furyl groups) extends conjugation, shifting absorption/emission maxima (e.g., λ ~550–650 nm for DPP derivatives) .

Q. What strategies mitigate byproduct formation (e.g., oligomers, uncyclized intermediates) during large-scale synthesis?

- Process Optimization :

- Catalyst Screening : Replacing L-proline with bulkier catalysts (e.g., Jørgensen-Hayashi catalyst) reduces side reactions via enhanced stereocontrol .

- Solvent Engineering : Using high-boiling solvents (e.g., diglyme) improves reaction homogeneity and minimizes thermal degradation .

- In-Line Monitoring : HPLC or LC-MS tracks reaction progression, enabling timely quenching to prevent over-cyclization .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions (e.g., DFT-optimized geometries) and crystallographic data for this compound?

- Case Example : A calculated dihedral angle of 75° (DFT) vs. 78.22° (X-ray) for the aryl-pyrrole plane suggests slight deviations due to crystal packing forces. Hybrid functional calculations (e.g., B3LYP-D3) incorporating dispersion corrections improve agreement .

- Mitigation : Validate computational models against multiple crystallographic datasets (e.g., Cambridge Structural Database) to account for conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。